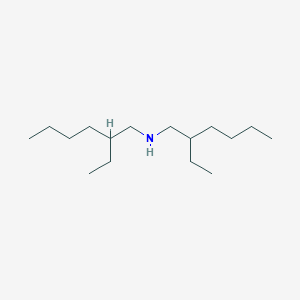

Bis(2-ethylhexyl)amine

説明

Overview of Secondary Amine Chemistry in Industrial and Academic Contexts

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. wikipedia.orgchemguide.co.uk They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. wikipedia.orgchemguide.co.uk Secondary amines, having two organic groups and one hydrogen atom bonded to the nitrogen, exhibit unique reactivity. wikipedia.org The nitrogen atom's lone pair of electrons makes them basic and nucleophilic. wikipedia.orgchemicals.co.uk

In industrial settings, secondary amines are crucial intermediates in the synthesis of a wide range of products. byjus.com They are used in the production of rubber processing chemicals, corrosion inhibitors, pharmaceuticals, and synthetic resins. byjus.comvedantu.comvaluates.com For example, primary aromatic amines are starting materials for azo dyes, and various amines are used to remove impurities like carbon dioxide and hydrogen sulfide (B99878) from natural gases. wikipedia.orgchemicals.co.ukvedantu.com

In academic research, secondary amines are subjects of extensive study. Their reactions, such as alkylation to form tertiary amines and acylation to form amides (the Schotten-Baumann reaction), are fundamental in organic synthesis. wikipedia.orgfiveable.me The Hinsberg test, which uses a reaction with sulfonyl chlorides, is a classic chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.orgbyjus.com Modern research continues to explore new synthetic methods for secondary amines, including catalytic N-alkylation of primary amines with alcohols and multicomponent reactions, aiming for higher efficiency and selectivity. oup.comrudn.ruresearchgate.net The catalytic properties of secondary amines themselves are also a focus, particularly in the field of organocatalysis, where they can be used to catalyze reactions like the formation of imines and enamines from aldehydes and ketones. fiveable.menih.gov

Significance of Bis(2-ethylhexyl)amine as a Branched Secondary Amine

The structure of this compound is distinguished by its two branched alkyl chains (2-ethylhexyl groups). chemgulf.com This branching has a significant impact on its physical properties and reactivity compared to its linear isomers, such as dioctylamine. The bulky, branched structure increases steric hindrance around the nitrogen atom, which can influence its basicity and nucleophilicity. fiveable.me The branching also affects its solubility characteristics, making it soluble in many organic solvents while remaining insoluble in water. chemicalbook.comchemgulf.com

This specific structure makes this compound a versatile chemical intermediate. chemgulf.compubcompare.ai Its branched aliphatic nature is particularly valuable in applications requiring good solubility in nonpolar media and specific surface activity. It is used as an intermediate for surfactants and corrosion inhibitors. chemgulf.comvaluates.com In the lubricant industry, branched-chain aliphatic amines like this compound are used in the formulation of multifunctional additives. google.com The compound's ability to react with acids to form ammonium (B1175870) salts is utilized in creating surfactants. chemgulf.com Furthermore, it serves as a raw material for producing triazole-type corrosion inhibitors. chemgulf.com The unique alkylamine configuration of this compound enables its use in creating complex molecular structures and in specialized organic transformations. pubcompare.ai

Historical Development and Emerging Research Trajectories of this compound

The synthesis and use of secondary amines, including this compound, have been established for many decades. Historically, its production often involves multi-step reactions starting from 2-ethylhexanol. chemgulf.com One established method for preparing tertiary amines like tris(2-ethylhexyl)amine (B109123) involves the reaction of this compound with 2-ethylhexanal (B89479) in the presence of a palladium catalyst. google.com Its utility as an intermediate in the production of plasticizers like di(2-ethylhexyl)phthalate (DEHP) and as a corrosion inhibitor, especially in the oil and gas industry, has been a long-standing application. valuates.com

More recently, research has focused on new and innovative applications for this compound. One emerging area is in the field of organocatalysis. Studies have shown that this compound can act as an effective organocatalyst for racemic reactions of α,β-unsaturated aldehydes that proceed through an iminium ion intermediate. elsevierpure.comscispace.com This provides a useful tool for synthesizing racemic compounds, complementing the well-known chiral organocatalysts used for asymmetric versions of these reactions. elsevierpure.com

Another area of current research involves its use in complex fluid systems. The dynamic properties of liquid mixtures containing this compound and octanoic acid have been investigated using techniques like dielectric and Brillouin spectroscopy. aip.orgnih.gov These studies reveal that strong acid-base interactions between the two components lead to the formation of self-assembled supramolecular structures. aip.orgnih.gov This phenomenon causes a significant slowing down of molecular dynamics and a surprising increase in electrical conductivity, which could be harnessed for designing novel materials with specific charge transport properties. aip.orgnih.gov Research has also explored the synthesis of ionic liquids based on the bis-2(ethylhexyl)ammonium cation for applications such as the dissolution of cellulose (B213188). utp.edu.my

Scope and Objectives of the Research Review

This review provides a focused examination of the chemical compound this compound. The primary objective is to detail its chemical identity and properties, placing it within the broader context of secondary amine chemistry. The review highlights the structural features of this compound, specifically its branched alkyl groups, and elucidates how this structure dictates its significance and utility in various chemical applications. Furthermore, it charts the evolution of its use from established industrial roles to its application in contemporary research fields like organocatalysis and materials science. By synthesizing information on its fundamental chemistry, industrial relevance, and emerging scientific applications, this article aims to present a comprehensive and scientifically accurate overview of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-benzyl-1,4-dihydronicotinamide |

| 2-ethylhexanal |

| 2-ethylhexanol |

| Ammonia |

| Aniline (B41778) |

| Benzene |

| Benzethonium chloride |

| Benzotriazole |

| This compound |

| Carbon dioxide |

| Cellulose |

| Dibenzothiophene |

| Diethyl ketone |

| Diethylamine |

| Diethylmethylamine |

| Dihydrofolate reductase |

| Diisobutylamine |

| Diisopentylamine |

| Diiso-octylamine |

| Dimethylamine |

| Dimethyloldimethyl Hydantoin |

| Dioctylamine |

| Dioctyl sodium sulfosuccinate |

| Diphenylamine |

| Diphenylprolinol silyl (B83357) ether |

| EDTA |

| Ephedrine |

| Ethanol |

| Ethylamine |

| Ethylmethylpropylamine |

| Hexamethonium |

| Hydrogen sulfide |

| Mecamylamine |

| Methanol |

| Methyl orange |

| Methylamine |

| Morphine |

| N-aminoethyl piperazine |

| Octanoic acid |

| Palladium |

| Penicillin |

| Phenylephrine |

| Phenylamine |

| Ponceau |

| Propylamine |

| Pyridine (B92270) |

| Serotonin |

| Sunset yellow FCF |

| Thioridazine |

| Toluene |

| Tolytriazole |

| Trimethaphan |

| Trimethylamine |

| Tris |

| Urea |

| Vanillin |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIKULLUBZKPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025053 | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO] | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

538 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

270 °F (NTP, 1992), 270 °F | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg] | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-20-7, 27214-52-4 | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-ethylhexyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U5Q5UV6DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization

Direct Synthesis Pathways of Bis(2-ethylhexyl)amine

Optimized Reaction Conditions and Catalytic Systems

The synthesis of this compound is often achieved through the reductive amination of 2-ethylhexanal (B89479) or the direct amination of 2-ethylhexanol. Research has focused on optimizing catalysts and reaction parameters to improve efficiency.

One established method involves the reaction of an aldehyde with a nitrogen compound in the presence of a heterogeneous catalyst. For instance, a process utilizing a suspended Palladium on carbon (Pd/C) catalyst has been detailed for reacting 2-ethylhexanal. google.com This reaction is typically performed in a semibatch mode where the aldehyde is added incrementally. google.com Optimal conditions for such reductive aminations are often found at elevated pressures and temperatures, for example, within a pressure range of 20 to 100 bar and a temperature range of 100 to 170°C. google.com

Another catalytic approach involves the amination of alcohols. A general procedure for the catalytic amination of 1-hexylalcohol, a similar primary alcohol, uses a ruthenium-based catalyst, specifically [ (Cp)RuCl(dppe) ], with diphenylphosphinopropane (dppp) as a supporting ligand and potassium carbonate (K₂CO₃) as a base. chemicalbook.com The reaction is conducted in an autoclave under an inert atmosphere at 160°C for 12 hours, using diglyme (B29089) as the solvent. chemicalbook.com This highlights a move towards using well-defined organometallic complexes to achieve high catalytic turnover and selectivity.

| Parameter | Reductive Amination of Aldehyde google.com | Catalytic Amination of Alcohol chemicalbook.com |

| Starting Material | 2-Ethylhexanal | 2-Ethylhexanol (by analogy) |

| Nitrogen Source | Primary or Secondary Amine | Urea |

| Catalyst | Suspended Pd/C (5% Pd) | [(Cp)RuCl(dppe)] / dppp |

| Base | - | K₂CO₃ |

| Solvent | - | Diglyme |

| Temperature | 100 - 170°C | 160°C |

| Pressure | 20 - 100 bar | Autoclave (elevated) |

| Reaction Time | Not specified | 12 hours |

Yield Optimization Strategies and Purity Enhancement

Maximizing the yield and ensuring the high purity of this compound are critical for its industrial viability. A key strategy in the semibatch reductive amination process is the controlled addition of the aldehyde reactant. google.com The aldehyde is added continuously or in portions, with the rate of addition dependent on the real-time conversion of the nitrogen compound. This method allows for achieving a high conversion rate of at least 95%, thereby maximizing the yield of the desired amine. google.com

Further process optimization can be achieved by reusing the catalyst. In the suspended Pd/C system, the catalyst can be allowed to settle after the reaction and remain in the vessel for subsequent batches, reducing waste and cost. google.com For other amine syntheses, adjusting the stoichiometric ratios of reactants, such as using a slight excess of an amine/aldehyde coupling partner (e.g., 1.2:1), can help mitigate side reactions and improve yields to the 65-75% range.

Purification of the final product is often accomplished through standard chemical engineering techniques. Following the reaction, if an aqueous phase is present, it is separated from the organic phase containing the product. google.com Techniques like crystallization, for example using water-ethanol mixtures, can be effective for purifying similar amine compounds to greater than 95% purity.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the development of "green" methods for amine production. rsc.org These approaches aim to reduce waste, use less hazardous materials, and improve atom economy compared to classical methods like the Gabriel synthesis. rsc.org

One significant green approach is the use of "hydrogen borrowing" or "hydrogen transfer" catalysis. rsc.org This methodology allows for the N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde in situ, which then reacts with the amine. The resulting imine is then reduced by the hydrogen "borrowed" in the initial oxidation step. This process, often catalyzed by iridium or ruthenium complexes, produces water as the only byproduct, showcasing high atom economy. rsc.orgacs.org

Solvent-free reaction conditions represent another cornerstone of green chemistry. The quaternization of this compound has been successfully carried out under solvent-free conditions, indicating the potential for its primary synthesis to be adapted similarly. utp.edu.my Utilizing inexpensive and sustainable catalysts, such as protic ionic liquids derived from simple amines like triethylamine (B128534) and sulfuric acid, is also a promising green strategy. researchgate.netmdpi.com These ionic liquids can act as both the catalyst and the reaction medium, sometimes forming a biphasic system that helps to drive the reaction equilibrium towards the product and simplify separation. researchgate.netmdpi.com

Derivatization Reactions of this compound

The secondary amine functionality of this compound makes it a versatile precursor for the synthesis of various derivatives, most notably quaternary ammonium (B1175870) salts, which have widespread applications.

Formation of Quaternary Ammonium Salts

This compound can be readily converted into quaternary ammonium salts, which are a class of compounds with diverse uses, including as ionic liquids and phase-transfer catalysts. rsc.orgniscpr.res.in These salts are formed by the alkylation of the nitrogen atom.

A notable example is the synthesis of ionic liquids incorporating the bis(2-ethylhexyl)dimethylammonium cation ([BEDMA]⁺). rsc.org These materials have been prepared via a halide-free route starting from this compound and have shown exceptional stability in strongly alkaline media. rsc.org Another method involves the quaternization of this compound with trimethyl phosphate (B84403), which can be performed under solvent-free conditions. utp.edu.my

| Quaternary Salt Derivative | Starting Materials | Key Feature | Reference |

| Bis(2-ethylhexyl)dimethylammonium Salts | This compound, Alkylating Agent | Halide-free route; high base stability | rsc.org |

| Bis(2-ethylhexyl)ammonium-based Ionic Liquid | This compound, Trimethyl Phosphate | Solvent-free synthesis | utp.edu.my |

The formation of quaternary ammonium salts from this compound proceeds through alkylation. The fundamental mechanism is a nucleophilic substitution (Sₙ2) reaction. ucalgary.ca The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as an alkyl halide (e.g., iodomethane). ucalgary.calibretexts.org This initial step forms a tertiary ammonium salt, which is then deprotonated. A second alkylation step converts the resulting tertiary amine into the final quaternary ammonium salt. libretexts.org

Mechanism of Amine Alkylation:

First Alkylation (Formation of Tertiary Amine): The secondary amine, this compound, attacks an alkyl halide, displacing the halide and forming a tertiary ammonium salt. A base, which can be excess amine, then deprotonates the nitrogen to yield the neutral tertiary amine. ucalgary.ca

Second Alkylation (Formation of Quaternary Salt): The tertiary amine, being nucleophilic, attacks a second molecule of the alkylating agent. This reaction is generally efficient and leads cleanly to the desired quaternary ammonium salt. libretexts.org

An important mechanistic consideration for these salts is their stability. The branched 2-ethylhexyl groups on the nitrogen atom provide steric hindrance that effectively blocks the Hofmann elimination reaction, a common degradation pathway for quaternary ammonium compounds in the presence of a strong base. rsc.org This structural feature imparts high stability to this compound-derived quaternary salts, even when heated in concentrated sodium hydroxide (B78521) solutions. rsc.org

Applications of Quaternary Ammonium Derivatives

Quaternary ammonium compounds (QACs) derived from this compound are synthesized through the alkylation of the secondary amine, a process that can involve reactions with alkyl halides to yield the corresponding quaternary ammonium salts. unilongmaterial.com These derivatives are noted for their utility as surfactants and phase transfer catalysts in organic chemical reactions. unilongmaterial.com The branched structure of the bis(2-ethylhexyl)ammonium cation imparts significant stability in strongly alkaline environments, as the bulky side chains sterically hinder the Hofmann elimination reaction, a common degradation pathway for other QACs. researchgate.net

The applications of these derivatives are diverse. In industrial and household settings, ethoxylated and propoxylated (2-ethylhexyl) aliphatic methyl quaternary ammonium compounds are utilized as fabric softeners and textile antistatic agents. google.com Their properties also make them suitable for use in hair-treating formulations as conditioning and antistatic agents. google.com The surfactant properties of these QACs are leveraged in the creation of stable emulsion systems, where they facilitate the mixing of oil and water phases. unilongmaterial.com This emulsifying capability is valuable in the production of cosmetics, lubricants, and pigments. unilongmaterial.com Furthermore, certain quaternary ammonium salts are employed as extractants for rare metals. unilongmaterial.com

Synthesis of Amide Derivatives

The synthesis of amides from this compound provides a route to a wide range of functional molecules. These transformations typically involve acylation of the secondary amine nitrogen.

Reaction with Carboxylic Acids and Acid Chlorides

The formation of an amide bond by reacting this compound with a carboxylic acid or its more reactive derivative, an acid chloride, are common synthetic strategies.

The reaction with an acid chloride, often referred to as a Schotten-Baumann reaction, is a straightforward and widely used method. fishersci.it It generally proceeds by mixing the amine with the acyl chloride in an aprotic solvent, often in the presence of a tertiary amine base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. fishersci.itinl.gov For example, N,N-bis(2-ethylhexyl)isobutyramide (DEHiBA) is synthesized by the dropwise addition of iso-butyryl chloride to a solution of this compound and triethylamine in chloroform. inl.gov

Directly reacting a carboxylic acid with an amine is more challenging due to the competing acid-base reaction that forms a stable ammonium carboxylate salt. chemistrysteps.com To overcome this, the reaction often requires heating to temperatures above 100°C to drive off water and shift the equilibrium toward the amide product. chemistrysteps.com A more common laboratory approach for milder conditions involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.itchemistrysteps.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. fishersci.it

Spectroscopic Characterization of Amide Products

The successful synthesis of amide derivatives from this compound is confirmed through various spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. The spectroscopic data clearly indicates the transformation of the secondary amine into a tertiary amide.

In FT-IR spectroscopy, the formation of the amide is characterized by the disappearance of the N-H stretching vibration of the starting secondary amine and the appearance of strong new bands. mdpi.com A prominent characteristic stretching vibration for the carbonyl group (C=O) of the tertiary amide typically appears in the region of 1630-1680 cm⁻¹. mdpi.com

¹H NMR spectroscopy provides definitive evidence of amide formation. A significant downfield shift is observed for the protons on the carbon atoms directly attached to the nitrogen (-N-CH₂-). This shift is caused by the electron-withdrawing effect of the newly introduced carbonyl group. mdpi.com For instance, in the conversion of a related amine to an amide, the signal for the -CH₂- group adjacent to the nitrogen shifted from 3.36 ppm to 3.93 ppm. mdpi.com Similarly, ¹³C NMR spectroscopy shows a characteristic signal for the amide carbonyl carbon. ajchem-a.com

Table 1: Characteristic Spectroscopic Data for Amide Formation

| Spectroscopic Technique | Observation in Starting Amine | Characteristic Signal in Amide Product | Approximate Position | Reference |

|---|---|---|---|---|

| FT-IR | N-H stretch present | Amide C=O stretch | 1630-1680 cm⁻¹ | mdpi.com |

| ¹H NMR | Signal for -N-CH₂- | Downfield shift of -N-CH₂- signal | Shift of >0.5 ppm | mdpi.com |

| ¹³C NMR | - | Amide C=O signal | ~165-175 ppm | ajchem-a.com |

Phosphine (B1218219) Ligand Assembly utilizing this compound Backbones

The this compound framework serves as a versatile backbone for the synthesis of advanced phosphine ligands, particularly those of the PNP type (diphosphinoamine). These ligands are crucial in coordination chemistry and homogeneous catalysis. researchgate.net

Synthesis of PNP-type Ligands

The synthesis of N-substituted PNP ligands, Ph₂PN(R)PPh₂, is generally achieved through a one-step salt elimination reaction. acs.org This involves reacting the corresponding amine, in this case, this compound, with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), typically in the presence of a base to scavenge the resulting HCl. The nitrogen atom of the amine acts as a nucleophile, displacing the chloride ions on two equivalents of the chlorophosphine to form the P-N-P scaffold. Ligands based on the this compound backbone have been shown to form highly active catalysts for reactions like ethylene (B1197577) oligomerization when complexed with transition metals such as chromium. researchgate.netacs.org

Stereochemical Considerations in Ligand Design

A critical aspect of ligand design using this backbone is stereochemistry. The "2-ethylhexyl" group contains a chiral center at the C2 position. Commercially available this compound is typically a mixture of stereoisomers (a racemic mixture and meso compounds). The synthesis of optically active 2-ethylhexylamine (B116587) has been reported, opening the possibility for creating enantiomerically pure PNP ligands. tandfonline.com

The stereochemistry and steric bulk of the N-substituent in a PNP ligand significantly influence the catalytic properties of its metal complexes. The branched nature of the 2-ethylhexyl group (referred to as β-branching relative to the nitrogen atom) creates a specific steric environment around the metal center. acs.org This steric hindrance can enhance catalytic selectivity. For example, a chromium complex with a 2-ethylhexyl-PNP ligand demonstrated higher selectivity towards 1-hexene (B165129) and 1-octene (B94956) in ethylene oligomerization compared to a similar ligand with a linear decyl group. acs.org The defined three-dimensional structure imposed by the chiral, bulky 2-ethylhexyl groups is therefore a key tool in tuning the activity and selectivity of catalysts.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DEHA |

| N,N-bis(2-ethylhexyl)isobutyramide | DEHiBA |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Chlorodiphenylphosphine | Ph₂PCl |

| Triethylamine | - |

| Pyridine | - |

| Iso-butyryl chloride | - |

| 1-Hexene | - |

| 1-Octene | - |

Formation of Ionic Liquid Precursors

The synthesis of ionic liquids from this compound typically involves a two-step process. This method focuses on creating a quaternary ammonium cation from the starting secondary amine, followed by modification of the accompanying anion. This approach is valued for its efficiency and the ability to produce halogen-free ionic liquids. utp.edu.my

Quaternization with Dialkyl Sulfates

The initial step in forming an ionic liquid precursor from this compound is quaternization. This type of reaction, specifically an N-alkylation, converts the secondary amine into a tertiary ammonium salt. nih.govd-nb.info The use of dialkyl sulfates, such as dimethyl sulfate (B86663) or diethyl sulfate, as alkylating agents is a common and effective method. utp.edu.my

The reaction involves the nucleophilic attack of the nitrogen atom in this compound on one of the alkyl groups of the dialkyl sulfate. This SN2 reaction results in the formation of a trialkylammonium cation and an alkyl sulfate anion. nih.gov For instance, reacting this compound with diethyl sulfate yields N,N-bis(2-ethylhexyl)-N-ethylammonium ethyl sulfate. This process is generally efficient and can often be performed without the need for a solvent. utp.edu.my

Table 1: Quaternization of this compound with Diethyl Sulfate

| Reactant 1 | Reactant 2 | Product (Quaternary Ammonium Salt) |

| This compound | Diethyl Sulfate | N,N-bis(2-ethylhexyl)-N-ethylammonium ethyl sulfate |

Transesterification Reactions for Anion Modification

Following the initial quaternization, the resulting alkyl sulfate anion can be modified through a transesterification reaction. This second step allows for the synthesis of a diverse range of ionic liquids with tailored properties by introducing different functional groups into the anion. utp.edu.my

This equilibrium reaction is typically performed by adding a long-chain alcohol and an acidic catalyst, such as methanesulfonic acid, to the intermediate quaternary ammonium alkyl sulfate salt produced in the first step. utp.edu.my To drive the reaction toward the desired product, the lower-boiling-point alcohol generated during the transformation (e.g., ethanol, if the initial anion was ethyl sulfate) is continuously removed, often by applying a mild vacuum. utp.edu.my This technique effectively shifts the equilibrium, leading to high yields of the new ionic liquid with a modified long-chain alkyl sulfate anion. utp.edu.my A key advantage of this two-step sequence is that it is highly atom-efficient and avoids the use of organic solvents, with the displaced alcohol being the only significant by-product. utp.edu.my

Table 2: Anion Modification via Transesterification

| Reactant 1 | Reactant 2 | Catalyst | Product (Modified Ionic Liquid) | By-product |

| N,N-bis(2-ethylhexyl)-N-ethylammonium ethyl sulfate | Long-chain Alcohol (R'-OH) | Acidic Catalyst (e.g., Methanesulfonic Acid) | N,N-bis(2-ethylhexyl)-N-ethylammonium (R')-sulfate | Ethanol |

Advanced Applications and Functional Roles in Materials Science and Chemistry

Organocatalysis and Asymmetric Synthesis

In the realm of organocatalysis, Bis(2-ethylhexyl)amine serves as a notable example of an achiral amine catalyst that provides a valuable pathway for the synthesis of racemic products, complementing the more widely studied asymmetric reactions driven by chiral catalysts.

Role as an Organocatalyst in Racemic Reactions

This compound has been identified as a suitable and effective organocatalyst for preparing racemic compounds, particularly in reactions involving α,β-unsaturated aldehydes. thieme-connect.comthieme-connect.desorbonne-universite.frelsevierpure.com The synthesis of racemic molecules is a fundamental step in chemical research, often required for comparison against their chiral counterparts to determine enantioselectivity. thieme-connect.com While establishing an asymmetric catalytic reaction is often a complex endeavor, the subsequent preparation of the corresponding racemate is generally considered straightforward. However, in the case of certain privileged chiral organocatalysts like diphenylprolinol silyl (B83357) ethers, simply using an inexpensive achiral amine like pyrrolidine (B122466) often fails to produce the desired products in reasonable yields. thieme-connect.comsorbonne-universite.fr

This compound provides a solution in these scenarios. Its efficacy has been demonstrated in the Michael reaction of nitromethane (B149229) and cinnamaldehyde, where it successfully catalyzes the formation of the racemic product. sorbonne-universite.fr The sterically bulky 2-ethylhexyl groups are crucial to its function, preventing undesirable side reactions and promoting the desired catalytic cycle. sorbonne-universite.fr This makes this compound a valuable tool for chemists seeking to produce racemic standards or to study reaction mechanisms where a non-enantioselective pathway is desired. thieme-connect.comelsevierpure.com

Iminium Ion Catalysis in α,β-Unsaturated Aldehyde Reactions

The catalytic activity of this compound in reactions with α,β-unsaturated aldehydes proceeds through the formation of a reactive iminium ion intermediate. thieme-connect.comelsevierpure.comsorbonne-universite.fr This mechanism is central to a wide range of organocatalytic transformations. The process begins with the nucleophilic attack of the secondary amine, this compound, on the carbonyl carbon of an α,β-unsaturated aldehyde. This condensation reaction releases a molecule of water and forms a positively charged iminium ion.

The formation of this iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack at the β-position. thieme-connect.comsorbonne-universite.fr The steric bulk provided by the bis(2-ethylhexyl) groups on the amine is critical; it prevents a competitive 1,2-addition reaction (aza-Henry reaction) and favors the desired 1,4-conjugate addition pathway that leads to the final product. sorbonne-universite.fr This mode of activation is fundamental to many reactions catalyzed by this compound, including Michael additions and formal [3+3] cycloadditions. thieme-connect.comsorbonne-universite.fr

Comparative Studies with Chiral Organocatalysts

The utility of this compound as a racemic catalyst is best understood when compared with chiral organocatalysts, such as diphenylprolinol silyl ether. thieme-connect.comthieme-connect.deelsevierpure.comdntb.gov.ua These two types of catalysts represent two distinct strategies in synthesis: one aimed at producing a 50:50 mixture of enantiomers (racemate) and the other at selectively producing a single enantiomer (asymmetric synthesis).

Diphenylprolinol silyl ether is a well-established and highly effective chiral organocatalyst that promotes many of the same reactions as this compound, but with excellent enantioselectivity. thieme-connect.comthieme-connect.comacs.orgacs.org For instance, in the Michael reaction of nitromethane with cinnamaldehyde, diphenylprolinol silyl ether yields the product with high enantiomeric excess (ee). sorbonne-universite.fr In contrast, under the same conditions, this compound yields the racemic product in good yield. sorbonne-universite.fr This highlights their complementary roles. While the chiral catalyst is essential for producing enantiomerically pure compounds for applications like pharmaceuticals, the achiral this compound is a practical and inexpensive choice for synthesizing the racemic version for analytical or comparative purposes. researchgate.netresearchgate.net

| Catalyst | Reactants | Yield (%) | Enantiomeric Excess (ee %) | Product Type |

|---|---|---|---|---|

| This compound | Cinnamaldehyde and Dimethyl 3-oxopentanedioate | 58 | 0 | Racemic |

| Diphenylprolinol silyl ether | Cinnamaldehyde and Dimethyl 3-oxopentanedioate | 75 | 95 | Enantiomerically Enriched |

Surfactant Chemistry and Self-Assembly

Beyond catalysis, the amphiphilic nature of this compound allows it to function as a surfactant, forming organized molecular assemblies in liquid mixtures. This behavior is particularly pronounced when it interacts with acidic compounds, leading to materials with enhanced properties like proton conductivity.

Mechanism of Surfactant Behavior

This compound exhibits surfactant properties due to its molecular structure, which combines a polar head group (the secondary amine, NH) with nonpolar hydrocarbon tails (the two 2-ethylhexyl chains). nih.govnih.gov This amphiphilic character drives the molecule to self-assemble in solution to minimize unfavorable interactions between its polar and nonpolar segments. In mixtures, this leads to nano-segregation, where the molecules organize into distinct polar and apolar domains. nih.govcnr.it This self-assembly into organized local nanostructures is a hallmark of surfactant behavior. nih.govunime.it Studies have shown that even in its pure state, this compound exhibits this nano-segregation, though it possesses very low intrinsic proton conductivity. nih.gov

Interaction with Phosphoric Acids and Proton Conductivity Enhancement

The surfactant behavior of this compound is significantly enhanced when mixed with acidic surfactants, such as bis(2-ethylhexyl)phosphoric acid (HDEHP). nih.govrsc.org The interaction between the basic amine (BEEA) and the acidic phosphoric acid (HDEHP) is a strong acid-base interaction, primarily driven by proton transfer from the HDEHP's phosphate (B84403) group (PO₄H) to the BEEA's amine group (NH). nih.govdntb.gov.ua

This proton transfer leads to the formation of ion pairs and drives the self-assembly of highly ordered local nanostructures. nih.govresearchgate.net These structures consist of hydrophilic (polar) nanodomains formed by the interacting phosphate and ammonium (B1175870) groups, and hydrophobic (apolar) domains formed by the segregated alkyl chains. nih.govnih.gov The formation of these interconnected polar domains creates favored pathways for charge transport. acs.org As a result, mixtures of BEEA and HDEHP show a dramatic increase in proton conductivity compared to the pure components. nih.govresearchgate.net The conductivity is composition-dependent, with the structural order and conductivity being significantly enhanced as the mixture approaches a 1:1 stoichiometric ratio. nih.govacs.org

Formation of Supramolecular Aggregates and Networks

This compound (BEEA) demonstrates a significant capacity for forming supramolecular aggregates and networks, particularly when mixed with acidic amphiphilic compounds. unime.it These self-assembly processes are driven by a variety of intermolecular forces and result in complex, ordered structures. unime.it Studies involving mixtures of BEEA with compounds like bis(2-ethylhexyl)phosphoric acid (HDEHP), dibutyl phosphate (DBP), and diphenyl phosphate (DPP) have revealed the formation of intricate networks and aggregates. rsc.orgdoi.org The nature and properties of these supramolecular structures are highly dependent on the specific interactions between the constituent molecules. doi.org

The primary driving force behind the formation of aggregates in mixtures containing this compound and acidic surfactants is the powerful acid-base interaction between them. kinampark.com Specifically, a proton transfer occurs from the acidic component, such as the phosphate group (PO₄H) of HDEHP or DBP, to the basic amine group (NH) of BEEA. kinampark.comnih.gov This transfer results in the formation of ion pairs and strongly bonded hetero-adducts, which are more ordered than the loosely hydrogen-bonded aggregates found in the pure components. kinampark.comrsc.orgresearchgate.net

This phenomenon has been observed in various systems. For instance, in HDEHP/BEEA mixtures, the interaction leads to an enhancement of structural order. kinampark.comnih.gov Similarly, in octanoic acid/BEEA systems, the proton transfer from the acid to the amine results in hetero-adducts with unique physicochemical properties. kinampark.com These strong, directional hydrogen bonds are fundamental to the creation of extended supramolecular networks. researchgate.net

The acid-base interactions and subsequent hydrogen bonding have a profound impact on the structural order and dynamics of liquid mixtures containing this compound. Research on BEEA/HDEHP binary liquid mixtures shows a zero-threshold percolating self-assembly, which leads to a notable increase in structural order. nih.govacs.org This enhanced organization directly affects the dynamic properties of the mixture.

A key finding is that as the composition approaches a 1:1 molar ratio of BEEA to HDEHP, the system exhibits a maximum in viscosity and a corresponding minimum in molecular diffusion. acs.orgnih.gov This indicates that the molecules have reduced mobility due to their organization into larger, more stable supramolecular aggregates. researchgate.net The dynamic features are thus intrinsically linked to the composition-dependent self-assembly process. nih.gov

Table 1: Effect of Composition on the Dynamic Properties of BEEA/HDEHP Mixtures

| Property | Observation at 1:1 Molar Ratio (BEEA:HDEHP) | Reference |

| Viscosity | Reaches a maximum value | acs.orgnih.gov |

| Molecular Diffusion | Reaches a minimum value | acs.orgnih.gov |

| Structural Order | Significantly enhanced | kinampark.comnih.gov |

Emulsification Processes in Industrial Applications

This compound serves as an important emulsifier and as an intermediate in the synthesis of surfactants for various industrial applications. unilongmaterial.comwhamine.combaischem.com Emulsifiers are crucial in processes that require the mixing of immiscible liquids, such as oil and water. unilongmaterial.com The amphiphilic nature of BEEA, possessing both polar (amine group) and nonpolar (ethylhexyl chains) regions, allows it to stabilize emulsions. nih.gov

Its derivatives, particularly quaternary ammonium compounds formed from BEEA, are effective surfactants. unilongmaterial.com These are utilized in a wide array of products, including detergents, lubricants, cosmetics, and coatings, where they help to form and maintain stable emulsion structures. unilongmaterial.comontosight.ai

Nano-segregation Phenomena in Amphiphilic Systems

A significant discovery in the study of this compound is its role in the formation of micelles within a purely amphiphilic medium, without the presence of a conventional polar solvent like water. rsc.orgresearchgate.net In mixtures of BEEA and dibutyl phosphate (DBP), nano-segregation occurs at a BEEA mole fraction of approximately 0.7. rsc.orgresearchgate.net This leads to the formation of DBP-rich, closed local structures that are effectively micelles. rsc.org This observation was noted as the first of its kind, demonstrating that complex self-assembly into micellar structures can occur in anhydrous, amphiphilic environments. rsc.orgresearchgate.net

Table 2: Micelle Formation in Dibutyl Phosphate (DBP) / this compound (BEEA) System

| System Component | Role | Condition for Micelle Formation | Reference |

| Dibutyl phosphate (DBP) | Forms the core of the micelle | BEEA Mole Fraction (X) ≈ 0.7 | rsc.orgresearchgate.net |

| This compound (BEEA) | Serves as the amphiphilic medium | BEEA Mole Fraction (X) ≈ 0.7 | rsc.orgresearchgate.net |

Furthermore, steric effects, related to the bulky, branched structure of the 2-ethylhexyl groups, are critical in determining the final geometry and stability of the self-assembled aggregates. rsc.orgrsc.orgresearchgate.net The combination of these polar, apolar, and steric factors dictates the microscopic organization and, consequently, the macroscopic properties of the material. rsc.orgresearchgate.net

Solvent Extraction Systems

This compound is a key component in various liquid-liquid extraction systems, where it functions either as a primary extractant, a synergist, or is present as a significant degradation product. Its branched alkyl chains provide high solubility in nonpolar organic solvents like kerosene (B1165875) and n-dodecane, a crucial property for industrial-scale solvent extraction circuits.

Application in Rare Metal and Mineral Extraction

This compound (BEA) is utilized in the hydrometallurgical processing of rare earth elements (REEs) and other valuable metals. It is often employed as part of a synergistic extraction system or as a component in novel solvent formulations.

One notable application involves its use as a hydrogen bond donor in the formation of hydrophobic deep eutectic solvents (HDES). For instance, a strategy for separating yttrium from heavy rare earth elements proposed the use of an HDES prepared with carboxylic acids and this compound researchgate.net. In such systems, the amine interacts with the acidic component to create a unique solvent medium with tailored extraction properties.

Mixtures of this compound and organophosphorus compounds, such as the widely used extractant bis(2-ethylhexyl)phosphoric acid (D2EHPA), have been investigated as solvent media for the extraction of ions like lithium researchgate.net. The interaction between the basic amine and the acidic phosphoric acid creates a synergistic system that can enhance extraction efficiency and selectivity for targeted metal ions compared to using either extractant alone. While D2EHPA is a workhorse for REE separation, the addition of amines like BEA can modify the solvent's properties to improve separation factors between chemically similar elements tandfonline.commdpi.com.

Ion-Pair Extraction Mechanisms in Analytical Chemistry

In analytical chemistry, ion-pair extraction is a powerful technique for separating and pre-concentrating charged analytes from complex aqueous matrices. The fundamental principle involves the formation of a charge-neutral complex between the target ion and a counter-ion of opposite charge, known as an ion-pairing agent. This neutral species exhibits increased hydrophobicity, allowing it to be extracted into an immiscible organic solvent ucl.ac.uk. High molecular weight amines and their salts are frequently used as "liquid ion exchangers" for this purpose ucl.ac.uk.

A prominent example of ion-pair extraction is the determination of aliphatic and aromatic amines in environmental samples using bis(2-ethylhexyl)phosphate (BEHPA or D2EHPA) as the ion-pairing agent ucl.ac.uk. In this method, the target amines are extracted from an acidified aqueous sample into an organic solvent containing D2EHPA.

The mechanism proceeds as follows:

Protonation: In the acidic aqueous phase, the target amine (for example, an aromatic amine like aniline (B41778) or a biological amine like L-tryptophan) is protonated, forming a cation (R-NH₃⁺) ucl.ac.uk.

Ion-Pair Formation: At the interface between the aqueous and organic phases, the protonated amine cation [R-NH₃⁺] associates with the deprotonated anionic form of the acidic extractant [D2EHPA⁻].

Extraction: This association forms a charge-neutral, hydrophobic ion-pair, [R-NH₃⁺...D2EHPA⁻], which is readily extracted into the organic solvent, such as hexane (B92381) or kerosene ucl.ac.uknih.gov.

This compound, as a secondary amine, is structurally representative of the types of compounds that can be extracted by this mechanism.

The efficiency of ion-pair extraction is critically dependent on the pH of the aqueous phase and the composition of the solvent system.

Influence of pH: The pH of the aqueous phase is the most crucial parameter as it controls the speciation of both the analyte and the extractant. For the extraction of amines with an acidic extractant like D2EHPA, the pH must be low enough to ensure the complete protonation of the amine's functional group. For instance, the extraction of amino acids like L-tryptophan is effectively carried out at a pH of 1 ucl.ac.uk. Conversely, if the pH is too high, the amine will be in its neutral, uncharged form, and the acidic extractant will be deprotonated, leading to electrostatic repulsion and poor extraction. The selectivity between different compounds can also be tuned by carefully controlling the pH acs.org.

Influence of Solvent Systems: The choice of the organic solvent (diluent) impacts the solubility of the ion-pair complex and thus the extraction efficiency. Common diluents include nonpolar hydrocarbons like kerosene, hexane, and toluene, which are selected for their low miscibility with water and good solvation properties for the hydrophobic complex tandfonline.comucl.ac.uk. The concentration of the extractant (e.g., D2EHPA) in the organic phase is another key variable; increasing its concentration generally leads to higher extraction efficiency up to a certain point nih.gov.

The table below summarizes the key factors influencing the extraction of amines using D2EHPA.

Table 1: Factors Influencing Ion-Pair Extraction of Amines with D2EHPA

| Factor | Influence on Extraction Efficiency | Rationale |

|---|---|---|

| Aqueous Phase pH | Crucial; lower pH (acidic) generally increases efficiency. | Ensures protonation of the target amine to form the necessary cation for ion-pairing. ucl.ac.uknih.gov |

| Extractant Concentration | Higher concentration generally increases efficiency. | Provides more extractant molecules to form ion-pairs with the target amine. nih.gov |

| Organic Solvent (Diluent) | Affects solubility of the formed ion-pair. | Nonpolar solvents like hexane or kerosene are effective at solvating the hydrophobic ion-pair complex. ucl.ac.uk |

| Temperature | Can influence the extraction equilibrium and kinetics. | Extraction can be chemically controlled, with temperature affecting reaction rates. nih.gov |

Role in Nuclear Fuel Reprocessing and Actinide Extraction

In the context of advanced nuclear fuel cycles, significant research has been conducted on alternatives to the traditional PUREX (Plutonium Uranium Redox Extraction) process, which uses tributyl phosphate (TBP). One promising class of alternative extractants is N,N-dialkyl amides. Specifically, N,N-di-(2-ethylhexyl)butyramide (DEHBA) has been identified as a highly selective extractant for the co-extraction of uranium and plutonium from dissolved spent nuclear fuel rsc.orgosti.gov.

Within this application, this compound (commonly referred to as b2EHA in reprocessing literature) plays a critical role not as an intentionally added reagent, but as a major radiolytic degradation product of the primary DEHBA solvent rsc.orgosti.gov. The intense radiation field associated with spent nuclear fuel inevitably breaks down the solvent molecules over time.

The radiolytic degradation of the DEHBA molecule proceeds primarily via two pathways involving the cleavage of the carbon-nitrogen bonds of the amide group rsc.orgosti.gov.

Cleavage of the Acyl C–N bond: This break results in the formation of This compound (b2EHA) and butyric acid.

Cleavage of the Alkyl C–N bond: This break yields N-(2-ethylhexyl)butyramide (MEHBA) .

Of these two principal degradation products, studies have conclusively shown that b2EHA negatively affects the performance of the extraction system osti.gov. The primary issue caused by the accumulation of b2EHA in the organic solvent is the enhanced extraction and subsequent retention of plutonium rsc.orgrsc.org. This phenomenon is highly undesirable as it complicates the "stripping" step, where plutonium is supposed to be recovered from the organic phase back into an aqueous solution for further processing. This "plutonium retention" leads to reduced process efficiency and challenges in managing the solvent for recycling rsc.orgosti.gov.

The chemical environment during irradiation significantly influences the rate of DEHBA degradation and the impact of its byproducts. Research has shown that under organic-only conditions, the presence of b2EHA leads to increased plutonium retention. While contact with nitric acid during the extraction process can alter this behavior, significant plutonium retention can still occur, particularly at higher acid concentrations rsc.orgrsc.org.

The table below details the key degradation products of DEHBA and their documented impact on the solvent extraction process.

Table 2: Major Radiolytic Degradation Products of DEHBA and Their Effects

| Degradation Product | Chemical Name | Formation Pathway | Impact on Plutonium (Pu) Reprocessing |

|---|---|---|---|

| b2EHA | This compound | Cleavage of the acyl C–N bond in DEHBA. osti.gov | Negatively impacts performance by enhancing Pu extraction and retention, complicating the stripping phase. osti.govrsc.org |

| MEHBA | N-(2-ethylhexyl)butyramide | Cleavage of the alkyl C–N bond in DEHBA. osti.gov | Does not significantly impact plutonium extraction or stripping performance. osti.gov |

Adsorption Phenomena on Metal Surfaces

Nanomaterial Synthesis and Stabilization

The synthesis of nanoparticles with controlled sizes and stable dispersions is crucial for their application. This compound (BEA) serves as a key agent in achieving this control through surface stabilization.

This compound functions effectively as a stabilizing agent or protective agent in the synthesis of various nanoparticles. acs.orgresearchgate.net In the creation of Cadmium Sulfide (B99878) (CdS) nanoparticles within microemulsions, the addition of BEA can completely halt the particle growth process. researchgate.netresearchgate.net This leads to the formation of stable, nanosized CdS particles. researchgate.netresearchgate.net Similarly, it has been employed in the synthesis of highly stable dispersions of copper nanoparticles. researchgate.net Research on Iron-Molybdenum (Fe-Mo) nanoparticles prepared by thermal decomposition also utilized this compound as a protective agent. acs.org While it showed some limitations when used alone, its efficacy was significantly enhanced when combined with other agents. acs.org

A primary challenge in nanoparticle synthesis is preventing the spontaneous clumping or aggregation of newly formed particles, which can compromise their unique nanoscale properties. orientjchem.orgnih.gov this compound addresses this by functioning as a capping agent that prevents nanoparticles from aggregating. acs.org The mechanism involves the amine molecules bonding to the nanoparticle surface, creating a protective layer. researchgate.netresearchgate.net This layer acts as a barrier, inhibiting further growth and fusion with other particles. researchgate.netresearchgate.net In the case of Fe-Mo nanoparticles, this compound was explicitly used as a protective agent to prevent aggregation during their formation in a high-temperature solution. acs.org The stability imparted by such agents is essential for maintaining a colloidal dispersion and ensuring the long-term viability of the nanomaterial. rsc.org

Beyond preventing aggregation, this compound provides a means of controlling the final size and morphology of nanoparticles. When used to passivate CdS nanoparticles, it forms an "oriented monolayer of chemically bonded BEA molecules" on the particle surface. researchgate.netresearchgate.net This surface coating is not merely passive; by timing its addition, the growth process can be stopped at any point, allowing for fine and precise control over the final particle size. researchgate.netresearchgate.net

In the synthesis of Fe-Mo nanoparticles, the composition of the stabilizing agent mixture directly influences particle morphology. Using a combination of this compound and octanoic acid resulted in a significant improvement in both particle size and size distribution compared to using octanoic acid alone. acs.org This synergistic effect is attributed to the formation of carboxylate anions, which creates a more efficient protective layer. acs.org The ratio between the acid and amine is a critical factor affecting the final nanoparticle dimensions. acs.org

| Protective Agent(s) | Resulting Average Nanoparticle Size | Observation |

|---|---|---|

| Octanoic Acid alone | ~8-10 nm | - |

| This compound alone | Smaller than with Octanoic Acid alone | Poor uniformity in size distribution. acs.org |

| 1:1 Mixture of this compound and Octanoic Acid | 4.2 nm | Narrower, more uniform size distribution. acs.org |

Polymer and Plasticizer Science

This compound is utilized in various chemical manufacturing processes, including the production of certain surfactants and plasticizers. guidechem.com However, it is important to distinguish its role from the synthesis of the widely known plasticizer Bis(2-ethylhexyl) phthalate (B1215562) (DEHP). DEHP, a common plasticizer used to impart flexibility to Polyvinyl Chloride (PVC), is produced commercially through the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol. restrictionofhazardoussubstances.comwikipedia.orgnih.gov Therefore, this compound is not a direct intermediate in the synthesis of DEHP. The shared "Bis(2-ethylhexyl)" nomenclature arises because both compounds are derived from a common precursor, 2-ethylhexanol, but they belong to different chemical classes—a secondary amine and a phthalate diester, respectively.

Research Findings on this compound in Plasticizer Synthesis Remain Elusive

Despite a comprehensive review of available scientific literature, no specific research findings or data have been identified regarding the use of the chemical compound this compound in the synthesis of alternative plasticizers within ionic liquids.

Extensive searches have been conducted to locate studies detailing the functional role of this compound as a precursor or intermediate in the production of plasticizers using ionic liquid technology. However, the existing body of research does not appear to cover this specific application.

The primary focus of current research in the field of alternative plasticizers synthesized in ionic liquids revolves around the esterification of dicarboxylic acids (such as terephthalic acid, adipic acid, or sebacic acid) with alcohols. A prominent example found in the literature is the synthesis of bis(2-ethylhexyl) terephthalate, a widely used plasticizer. This process involves the reaction of terephthalic acid with 2-ethyl-1-hexanol in the presence of a protic ionic liquid, which can act as both a solvent and a catalyst. mdpi.commonash.eduresearchgate.net This method is highlighted as a sustainable and efficient alternative to conventional synthesis routes that often rely on organometallic catalysts. mdpi.com

Similarly, studies have detailed the synthesis of other alternative plasticizers like dialkyl succinates and adipates (e.g., bis(2-ethylhexyl) adipate) using ionic liquids as a reaction medium. mdpi.comsemanticscholar.org These processes also follow an esterification pathway with the corresponding alcohol, 2-ethylhexan-1-ol.

While research has been conducted on the synthesis of ionic liquids based on bis(2-ethylhexyl)ammonium for applications such as cellulose (B213188) dissolution, this is distinct from the use of this compound as a building block for plasticizers. utp.edu.my

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for separating bis(2-ethylhexyl)amine from complex mixtures prior to its detection. Both gas and liquid chromatography have been successfully employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com The compound is first vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, creating a unique mass spectrum that allows for its definitive identification and quantification. thermofisher.com

The presence of this compound as a degradation product has been confirmed by matching its retention time and mass spectra with a known standard using GC-MS. inl.gov For instance, in one study, the retention time of this compound was determined to be 10.0 minutes under specific GC conditions. inl.gov

Table 1: GC Parameters for this compound Analysis

Interactive table

| Parameter | Value |

|---|---|

| Column | Restek Rtx-5 (30m x 0.32mm ID x 0.25µm df) |

| Injector Temperature | 300 °C |

| Oven Program | 100 °C for 1 min, ramp to 275 °C at 15 °C/min, hold at 275 °C for 1 min |

| Split Ratio | 20:1 |

| Column Flow | 1.9 mL/min |

| FID Temperature | 300 °C |

Data from a study on the radiolysis of diethylhexylbutyramide. inl.gov